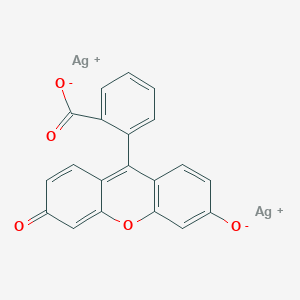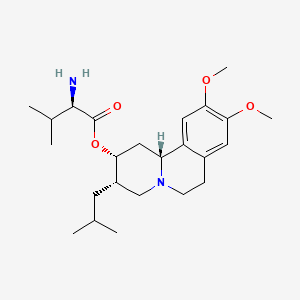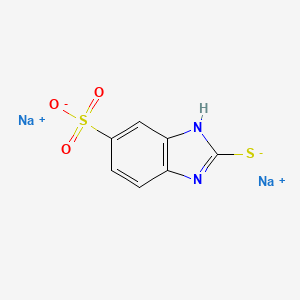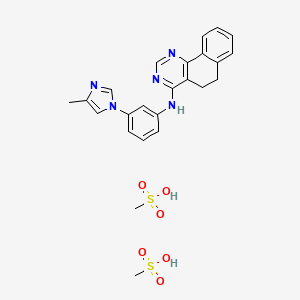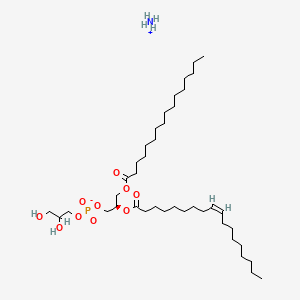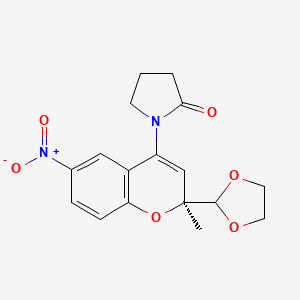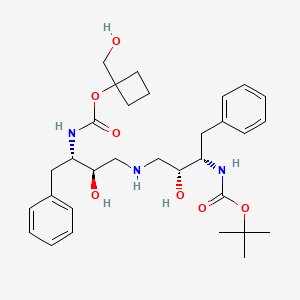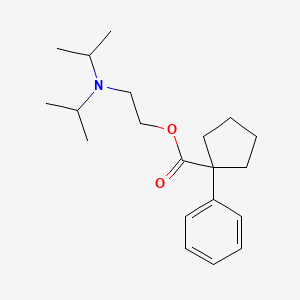
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .
Chemical Reactions Analysis
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .
Scientific Research Applications
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of alkylating agents.
Biology: The compound is used to investigate the effects of DNA alkylation and repair mechanisms.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .
Comparison with Similar Compounds
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is similar to other nitrogen mustard alkylating agents such as cyclophosphamide and chlorambucil. it is unique in its structural isomerism with cyclophosphamide, which results in different pharmacokinetic and toxicity profiles. Similar compounds include:
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used to treat chronic lymphocytic leukemia.
This compound stands out due to its specific applications in treating certain types of cancer and its distinct metabolic pathways.
Properties
CAS No. |
165131-65-7 |
|---|---|
Molecular Formula |
C6H13Cl2N2O2P |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11) |
InChI Key |
WCFDBKOSUJEIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(N1CCCl)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



